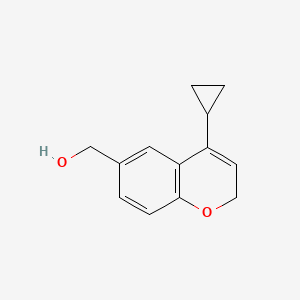

(4-cyclopropyl-2H-chromen-6-yl)methanol

Description

“(4-cyclopropyl-2H-chromen-6-yl)methanol” is a synthetic chromene derivative characterized by a benzopyran core substituted with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 6-position. Chromenes (2H-1-benzopyrans) are heterocyclic compounds of significant pharmacological interest due to their structural similarity to flavonoids and coumarins, which exhibit antioxidant, anti-inflammatory, and anticancer properties . This compound has been studied in crystallographic contexts using tools like SHELXL for refinement , though its biological or industrial applications remain underreported in publicly available literature.

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(4-cyclopropyl-2H-chromen-6-yl)methanol |

InChI |

InChI=1S/C13H14O2/c14-8-9-1-4-13-12(7-9)11(5-6-15-13)10-2-3-10/h1,4-5,7,10,14H,2-3,6,8H2 |

InChI Key |

DCDGIXKXINCCLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CCOC3=C2C=C(C=C3)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclopropyl-2H-chromen-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable phenol derivative with a cyclopropyl ketone in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (4-cyclopropyl-2H-chromen-6-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chromene ring can be reduced under hydrogenation conditions to form dihydrochromene derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of (4-cyclopropyl-2H-chromen-6-yl)aldehyde or (4-cyclopropyl-2H-chromen-6-yl)carboxylic acid.

Reduction: Formation of dihydrochromene derivatives.

Substitution: Formation of various substituted chromenes depending on the reagents used.

Scientific Research Applications

Chemistry: (4-cyclopropyl-2H-chromen-6-yl)methanol is studied for its potential as a building block in organic synthesis

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that chromene derivatives exhibit anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective effects. This compound, in particular, is being researched for its potential role in treating neurodegenerative diseases.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in the development of new products.

Mechanism of Action

The mechanism of action of (4-cyclopropyl-2H-chromen-6-yl)methanol involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including:

Enzyme Inhibition: It can inhibit enzymes involved in inflammatory and oxidative stress pathways.

Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: It can influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(4-cyclopropyl-2H-chromen-6-yl)methanol,” a comparison is drawn with structurally related chromene derivatives and substituted benzopyrans. Key compounds include:

Table 1: Structural and Physicochemical Comparison

<sup>a</sup>LogP values estimated via computational models.

Key Findings:

Structural Influence on Lipophilicity: The cyclopropyl group in “this compound” increases LogP compared to 4-methyl-7-hydroxycoumarin, suggesting greater membrane permeability but lower aqueous solubility .

Crystallographic Refinement : Unlike simpler chromenes (e.g., 6-nitro-2H-chromene), the cyclopropyl and hydroxymethyl groups in the target compound introduce steric and electronic complexities, necessitating advanced refinement tools like SHELXL for accurate crystallographic modeling .

Biological Relevance: While 8-cyclopropylflavone demonstrates anticancer activity, the hydroxymethyl group in “this compound” may offer hydrogen-bonding interactions for target binding, though empirical data are lacking .

Biological Activity

(4-Cyclopropyl-2H-chromen-6-yl)methanol, a derivative of chromene, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound this compound features a chromene backbone with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 6-position. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene exhibit significant antimicrobial properties. The compound was screened against various bacterial strains, including Staphylococcus aureus (both methicillin-resistant and sensitive strains), Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain derivatives showed potent inhibitory effects on these pathogens.

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 12.5 µg/mL |

| 2 | E. coli | 25 µg/mL |

| 3 | Klebsiella pneumoniae | 20 µg/mL |

Note: The MIC values indicate the lowest concentration of the compound that inhibits visible growth after incubation.

Antitumor Activity

The antitumor potential of this compound has been investigated using several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound demonstrated cytotoxic effects, leading to apoptosis in these cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of various chromene derivatives, it was found that:

- MCF-7 Cells: The compound induced apoptosis with an IC50 value of 15 µM.

- HCT-116 Cells: Displayed significant growth inhibition with an IC50 value of 10 µM.

- HepG-2 Cells: Showed moderate sensitivity with an IC50 value of 25 µM.

The proposed mechanisms through which this compound exerts its biological activity include:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis: Evidence suggests that it activates apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Antimicrobial Mechanisms: The antimicrobial activity is likely due to disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. Studies have shown that:

- Substituents on the chromene ring significantly affect both antimicrobial and antitumor activities.

- The presence of halogen atoms at specific positions enhances potency against certain bacterial strains and cancer cell lines.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 3 | Halogen | Increased antimicrobial activity |

| 5 | Alkoxy | Enhanced cytotoxicity |

| 6 | Hydroxymethyl | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.